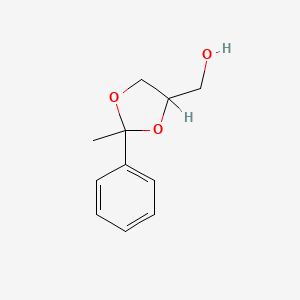

2-Methyl-2-phenyl-1,3-dioxolane-4-methanol

Description

Contextual Significance in Organic Synthesis and Catalysis

The primary significance of 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol lies in its origin from glycerol (B35011), a major byproduct of the biodiesel industry. The efficient utilization of glycerol is a key aspect of creating a sustainable bio-based economy. The conversion of glycerol into value-added chemicals like this compound is a prime example of this "valorization" of waste streams.

The synthesis of this compound is most commonly achieved through the acid-catalyzed acetalization of glycerol with acetophenone (B1666503). This reaction is a cornerstone in the preparation of such dioxolanes. The choice of catalyst plays a crucial role, with a notable shift towards the use of heterogeneous catalysts. These solid acid catalysts are favored for their ease of separation from the reaction mixture and their potential for reusability, aligning with the principles of green chemistry. The reaction yields a mixture of the five-membered dioxolane ring and a six-membered dioxane ring, with the former being the desired product in this case.

While specific, documented applications of this compound as a catalyst are not extensively reported, its structural motifs suggest potential. The hydroxyl group can be functionalized to create ligands for metal-catalyzed reactions. Furthermore, its chiral nature opens the door for its use as a chiral auxiliary or synthon in asymmetric synthesis, a critical area in the production of pharmaceuticals and other bioactive molecules. The development of chiral building blocks from non-chiral starting materials using chiral metal catalysts is a significant area of research. nih.gov

Structural Features and Inherent Stereochemical Complexity

The structure of this compound is characterized by a 1,3-dioxolane (B20135) ring substituted with a methyl group and a phenyl group at the 2-position, and a methanol (B129727) group at the 4-position. This structure possesses two stereocenters, at the C2 and C4 positions of the dioxolane ring. This gives rise to the existence of diastereomers, namely cis and trans isomers, which in turn can exist as pairs of enantiomers.

The relative orientation of the substituents on the dioxolane ring significantly influences the physical and chemical properties of the isomers. The synthesis of this compound typically results in a mixture of these diastereomers. The ratio of the cis to trans isomers is often dependent on the reaction conditions, particularly the temperature. Lower temperatures tend to favor the formation of the cis isomer, while higher temperatures can lead to an increased proportion of the trans isomer. The separation of these isomers can be challenging, often requiring chromatographic techniques.

The inherent chirality of this compound is a key feature. Chiral molecules are of immense importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. While the primary focus of research on this specific compound has been its synthesis, its potential as a chiral building block is an area ripe for exploration. The controlled synthesis of a single, desired stereoisomer remains a significant synthetic challenge.

Overview of Current Research Trajectories and Challenges

Current research concerning this compound and related compounds is largely driven by the principles of sustainable chemistry and the demand for novel chemical entities.

A major research trajectory is the development of more efficient and environmentally benign catalytic systems for its synthesis. This includes the design of novel heterogeneous catalysts that can operate under mild conditions with high selectivity for the desired five-membered ring product. The use of catalysts derived from renewable resources is also a growing area of interest.

A significant challenge in the study of this compound is the selective synthesis of its individual stereoisomers. The development of stereoselective synthetic routes would unlock its full potential as a chiral synthon for the preparation of complex, enantiomerically pure molecules. This remains an area where further research is needed.

Another challenge lies in finding high-value applications for this specific compound. While its potential as a building block is clear, detailed studies demonstrating its utility in the synthesis of pharmaceuticals, agrochemicals, or specialty polymers are not yet widespread. Future research will likely focus on the functionalization of the hydroxyl group and the dioxolane ring to create a library of derivatives with diverse properties and potential applications. The exploration of its use in areas such as green solvents and biofuel additives, similar to its simpler analogue solketal (B138546), could also present a promising research avenue.

Structure

3D Structure

Properties

IUPAC Name |

(2-methyl-2-phenyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(9-5-3-2-4-6-9)13-8-10(7-12)14-11/h2-6,10,12H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYQZNMYSUIDIML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40963089 | |

| Record name | (2-Methyl-2-phenyl-1,3-dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-60-8 | |

| Record name | 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4361-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxolane-4-methanol, 2-methyl-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004361608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methyl-2-phenyl-1,3-dioxolan-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40963089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4361-60-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Catalytic Approaches to 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol Synthesis

The formation of the dioxolane ring is a reversible reaction that requires a catalyst to proceed at a reasonable rate. The choice of catalyst is crucial for yield, selectivity, and process sustainability.

Homogeneous catalysts, which operate in the same phase as the reactants, are effective for acetalization. Protic acids such as p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl) are commonly used. lakeheadu.cagoogle.com The reaction mechanism involves the protonation of the carbonyl oxygen of acetophenone (B1666503) by the acid catalyst, which enhances its electrophilicity. This is followed by a nucleophilic attack from one of the hydroxyl groups of glycerol (B35011). Subsequent intramolecular cyclization and dehydration lead to the formation of the 1,3-dioxolane (B20135) ring.

A kinetic study of the condensation of acetophenone and glycerol catalyzed by p-TSA highlighted that the reaction proceeds at the interface of the immiscible reactants, with the rate-determining step being the formation of the dioxolane at this interface. osti.govresearchgate.net The use of p-TSA is well-established for various condensation and esterification reactions due to its efficacy and operational simplicity. preprints.orgajgreenchem.com

To overcome challenges associated with homogeneous catalysts, such as corrosion and separation difficulties, significant research has focused on solid acid catalysts. lakeheadu.cafrontiersin.org These materials offer easier recovery and recycling, contributing to more environmentally benign processes.

Common heterogeneous catalysts for the acetalization of glycerol include:

Ion-exchange resins: Amberlyst-type resins (e.g., Amberlyst-15, Amberlyst-36) are highly effective due to their strong Brønsted acidity. lakeheadu.cascientific.netmdpi.comugm.ac.idugm.ac.id They have demonstrated high glycerol conversion rates under relatively mild conditions.

Zeolites and Mesoporous Silicas: Materials like Hf-TUD-1, Zr-TUD-1, and Fe/Al-SBA-15 have been employed, offering high surface area and tunable acidic properties. frontiersin.orgresearchgate.net

Acid-activated clays: Montmorillonite K10 is another solid acid catalyst used for synthesizing 1,3-dioxolanes. nih.gov

Supported Metal Oxides and Heteropolyacids: Catalysts such as MoO₃/SiO₂ and sulfated zirconia (SO₄²⁻/ZrO₂) have also been shown to be effective for the acetalization of glycerol with aldehydes and ketones. frontiersin.orgnih.gov

The reaction typically involves the formation of two isomeric products: the five-membered this compound and the six-membered 2-methyl-2-phenyl-1,3-dioxan-5-ol. The selectivity towards the desired five-membered ring can be influenced by the catalyst type and reaction conditions.

Table 1: Performance of Various Heterogeneous Catalysts in Glycerol Acetalization with Carbonyl Compounds

| Catalyst | Carbonyl Compound | Temperature (°C) | Reaction Time | Glycerol Conversion (%) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Amberlyst-36 | Acetone | 25 | 2 h (in flow reactor) | ~94 (Yield) | High yield under optimized flow conditions. | lakeheadu.ca |

| Amberlyst-15 | Acetone | 60 | 3 h | 68.75 | Conversion is significantly impacted by temperature and reactant molar ratio. | ugm.ac.id |

| MoO₃/SiO₂ | Benzaldehyde (B42025) | 100 | 8 h | 72 | Effective for aromatic aldehydes, though requiring longer reaction times. | frontiersin.org |

| Fe/Al-SBA-15 | Benzaldehyde | N/A | N/A | N/A | Product distribution depends on the aldehyde source. | frontiersin.org |

| SO₄²⁻/CeO₂–ZrO₂ | Benzaldehyde | 100 | 4 h | 86 | High conversion in toluene, favoring 1,3-dioxolane formation. | nih.gov |

While direct enzymatic synthesis of this compound is not widely reported, biocatalytic methods represent a powerful strategy for producing enantiomerically pure compounds within this class. Lipases are versatile enzymes that can catalyze enantioselective reactions, such as the acylation of racemic alcohols or the hydrolysis of corresponding esters. jocpr.commdpi.com

For instance, a lipase-catalyzed kinetic resolution can be employed to separate enantiomers. jocpr.comnih.gov In this approach, a racemic mixture of this compound could be subjected to acylation in the presence of a lipase (B570770). The enzyme would preferentially acylate one enantiomer, allowing for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting one (which remains as an alcohol). This method is widely used for the resolution of various chiral primary and secondary alcohols. jocpr.comresearchgate.net

Stereoselective and Asymmetric Synthesis Strategies

The target compound possesses two chiral centers (at C2 and C4 of the dioxolane ring), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Controlling the stereochemical outcome is a critical aspect of its synthesis, especially for applications where a specific stereoisomer is required.

The formation of the acetal (B89532) results in two diastereomers: a cis isomer (where the methyl and hydroxymethyl groups are on the same side of the ring) and a trans isomer. The ratio of these diastereomers can be controlled by the reaction conditions, most notably the temperature. numberanalytics.com For the related compound 2-methyl-4-phenyl-1,3-dioxolane (B8692464), it has been demonstrated that lower reaction temperatures favor the formation of the cis diastereomer, while higher temperatures favor the trans isomer. google.com This thermodynamic control is a key strategy for influencing diastereoselectivity. msu.edu

Enantioselective synthesis aims to produce a single enantiomer. This can be achieved by using an enantiomerically pure starting material, such as (R)- or (S)-glycerol, or by employing chiral catalysts or auxiliaries. wikipedia.org

Asymmetric synthesis often relies on the temporary incorporation of a chiral auxiliary to direct the stereochemical course of a reaction. wikipedia.orgresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is attached to the substrate. It creates a chiral environment that biases the approach of reagents, leading to the preferential formation of one stereoisomer. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones (Evans auxiliaries) and derivatives of amino acids or terpenes. researchgate.netscielo.org.mx

Alternatively, asymmetric catalysis can be achieved using a chiral catalyst, which is typically a metal complex coordinated to a chiral ligand. nih.govnih.govnumberanalytics.com The chiral ligand transfers its stereochemical information to the catalytic cycle, inducing enantioselectivity in the product. buchler-gmbh.com While C2-symmetric ligands have been historically dominant, nonsymmetrical ligands are gaining prominence. nih.gov For the synthesis of chiral dioxolanes, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze asymmetric cycloadditions to form cis-1,3-dioxolanes with high diastereo- and enantioselectivity. organic-chemistry.org

Stereochemical Analysis and Chiral Resolution Techniques

Enantiomeric and Diastereomeric Forms: Characterization Challenges and Significance

The synthesis of 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol typically results in a mixture of its stereoisomers. The characterization of these mixtures presents a considerable challenge due to the subtle differences in the physical and chemical properties of the isomers. However, the significance of isolating and identifying each stereoisomer is paramount, as different enantiomers and diastereomers can exhibit varied biological activities and sensory properties.

Initial characterization often involves spectroscopic techniques. For instance, ¹H-NMR analysis of a crude product of 2-phenyl-1,3-dioxolane-4-methanol (B155213) has been shown to reveal the presence of four distinct isomers, identifiable by the unique chemical shifts of the C2-methine proton for each isomer. acs.org This preliminary identification underscores the necessity for more sophisticated chiral separation and analysis methods to isolate and fully characterize each stereoisomer.

Chromatographic Separation Methods for Stereoisomers

Chromatography is a cornerstone of chiral separation, enabling the resolution of complex mixtures of stereoisomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose.

Chiral HPLC stands as a primary method for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification.

While specific chiral HPLC methods for this compound are not extensively documented in publicly available literature, the principles can be illustrated by methods developed for structurally related chiral compounds. For instance, the separation of stereoisomers of other complex organic molecules has been successfully achieved using reverse-phase HPLC with a suitable chiral column. libretexts.org A typical setup would involve a column such as a J'sphere-ODS-H80 and a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. libretexts.org The precise conditions, including the mobile phase composition, flow rate, and column temperature, would need to be optimized to achieve baseline resolution of the stereoisomers of this compound.

Table 1: Illustrative Chiral HPLC Parameters for Stereoisomer Separation

| Parameter | Example Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Isopropanol/Hexane mixture |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Note: This table presents illustrative parameters. Actual conditions would require experimental optimization. |

Gas chromatography, particularly when equipped with a chiral capillary column, is another effective technique for the separation of volatile stereoisomers. The separation mechanism relies on the differential partitioning of the isomers between the mobile gas phase and the chiral stationary phase coated on the column wall.

For the analysis of this compound isomers, a high-temperature capillary GC column with a chiral stationary phase would be necessary. The selection of the appropriate chiral selector within the stationary phase is critical for achieving separation. For related dioxolane compounds, retention times have been used to distinguish between diastereomers. acs.org For example, in the GC-MS analysis of the product from benzaldehyde (B42025) acetalization, two diastereomers of (2-phenyl-1,3-dioxolan-4-yl)methanol were observed with distinct retention times. acs.org

Table 2: Illustrative GC Parameters for Isomer Analysis

| Parameter | Example Condition |

| Column | Chiral Capillary Column (e.g., Cyclodextrin-based) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100°C, ramp to 220°C at 5°C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Note: This table presents illustrative parameters. Actual conditions would require experimental optimization. |

Spectroscopic Techniques for Absolute and Relative Configuration Assignment

Once the stereoisomers are separated, spectroscopic methods are employed to determine their absolute and relative configurations.

NMR spectroscopy is a powerful tool for structural elucidation. In the context of stereochemistry, the use of chiral shift reagents (CSRs) can be particularly insightful. CSRs are typically lanthanide complexes that can reversibly bind to the analyte. libretexts.orgorganicchemistrydata.org This interaction forms transient diastereomeric complexes, which have different NMR spectra. libretexts.orgorganicchemistrydata.org

For this compound, which contains a hydroxyl group that can coordinate with a CSR, this technique would likely be effective. Upon addition of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), the signals of the two enantiomers in a racemic mixture are expected to resolve into two distinct sets of peaks. organicchemistrydata.org The difference in the induced shifts (the Lanthanide Induced Shift or LIS) for the protons of each enantiomer can be used to determine the enantiomeric excess (e.e.). Furthermore, by correlating the direction of the shift with known configurations of similar compounds, it may be possible to assign the absolute configuration.

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org This technique is inherently sensitive to molecular chirality and is widely used for determining the enantiomeric excess and absolute configuration of chiral compounds. acs.orgacs.orgnih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule in its solid state, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar compounds provides insight into the expected structural features.

For instance, the crystal structure of a related compound, (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, was determined by single-crystal X-ray diffraction. asianpubs.org The analysis revealed a tetragonal crystal system with the space group I4(1)/a. asianpubs.org In this structure, the 1,3-dioxane (B1201747) ring adopts a chair conformation, which is a common low-energy arrangement for such six-membered rings. The study also detailed intermolecular interactions, such as O-H···O hydrogen bonds, which lead to the formation of tetrameric structures in the crystal lattice. asianpubs.org

Similarly, the crystallographic data for 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol shows a monoclinic crystal system with the space group P21/c. researchgate.net The molecules in the crystal are linked by C-H···π interactions. researchgate.net For chiral compounds, determining the correct enantiomer is achieved by analyzing the anomalous scattering of the X-rays, which can be quantified by the Flack parameter. A value close to zero confirms the assigned absolute configuration. researchgate.netnih.gov

Should single crystals of the individual stereoisomers of this compound be obtained, X-ray crystallography would be the unequivocal method to establish their absolute configurations and solid-state conformations.

Table 1: Example Crystallographic Data for a Related Dioxane Compound

| Parameter | (5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol asianpubs.org |

|---|---|

| Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.30 |

| Crystal System | Tetragonal |

| Space Group | I4(1)/a |

| a (Å) | 29.921 |

| b (Å) | 29.921 |

| c (Å) | 5.9627 |

| Volume (ų) | 5338.1 |

| Z | 16 |

Advanced Chiral Resolution Strategies

Given the chiral nature of this compound, separating the racemic mixture into its constituent enantiomers is a significant challenge. Advanced strategies such as enzymatic resolution and derivatization-crystallization are employed for this purpose.

Enzymatic Resolution

Enzymatic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers. Lipases are a common class of enzymes used for the kinetic resolution of chiral alcohols. researchgate.netnih.gov The process typically involves the enantioselective acylation of the alcohol with an acyl donor, such as vinyl acetate (B1210297), or the hydrolysis of its corresponding ester. nih.govresearchgate.net The enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted.

While specific studies on the enzymatic resolution of this compound are not detailed in the available literature, extensive research on analogous compounds provides a clear framework for how such a resolution would be approached. For example, the enzymatic kinetic resolution of racemic solketal (B138546) ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol) has been successfully demonstrated. researchgate.net

The process involves screening various lipases to find one with high activity and enantioselectivity. Common choices include lipases from Candida antarctica (CAL-B), Pseudomonas cepacia (Lipase PS), and Pseudomonas fluorescens. nih.govmdpi.com The choice of solvent also plays a critical role, with non-polar solvents like hexane, toluene, or methyl tert-butyl ether often being preferred. nih.govmdpi.com

The efficiency of the resolution is quantified by the conversion rate and the enantiomeric excess (ee) of both the product and the remaining substrate. The enantiomeric ratio (E) is a measure of the enzyme's selectivity.

Table 2: Example of Lipase (B570770) Screening for Kinetic Resolution of a Chiral Alcohol

| Enzyme | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | E-value |

|---|---|---|---|---|---|

| CAL-B | Vinyl Acetate | Hexane | 50 | >99 | >200 mdpi.com |

| Lipase PS | Vinyl Acetate | Toluene | 39 | 77 | 22 nih.gov |

| Lipase AK | Vinyl Acetate | Dioxane | - | - | >200 mdpi.com |

| CRL | Vinyl Acetate | Diisopropyl ether | - | - | - nih.gov |

Data is illustrative and based on studies of various chiral alcohols.

By carefully optimizing reaction parameters such as the enzyme, solvent, temperature, and reaction time, it is possible to obtain both enantiomers of the target alcohol with high optical purity. mdpi.com

Derivatization-Crystallization Methods

Another classical yet effective method for chiral resolution is through the formation of diastereomers, which can then be separated by crystallization. wikipedia.org This method involves reacting the racemic alcohol with a chiral derivatizing agent to form a mixture of diastereomers. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. wikipedia.orgresearchgate.net

For a chiral alcohol like this compound, a suitable chiral derivatizing agent would be a chiral carboxylic acid, such as (S)-mandelic acid or tartaric acid. wikipedia.org The reaction would produce two diastereomeric esters. Due to their different spatial arrangements, these diastereomers will pack differently in a crystal lattice, leading to one being less soluble and precipitating out of the solution.

Once the diastereomers are separated, the chiral auxiliary can be cleaved to yield the pure enantiomers of the original alcohol. This method's success is contingent on finding a suitable chiral derivatizing agent and a solvent system that allows for efficient separation of the diastereomers. While laborious, it remains a staple technique in chiral separations. wikipedia.org

Chemical Reactivity and Derivatization Studies

Reaction Pathways of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), and its reactivity is characteristic of this functional group. It serves as a protecting group for the 1,2-diol and the carbonyl group from which it was formed, in this case, acetophenone (B1666503). Its stability and reaction pathways are highly dependent on the chemical environment.

The primary reaction pathway for the 1,3-dioxolane ring system is acid-catalyzed hydrolysis. In the presence of aqueous acid, the acetal linkage is cleaved, leading to the ring-opening and regeneration of the parent carbonyl compound (acetophenone) and diol (glycerol).

The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by nucleophilic attack by water. This process breaks the carbon-oxygen bond and ultimately leads to the collapse of the ring structure. While the five-membered ring of 1,3-dioxolanes offers some stability compared to acyclic acetals, it is readily susceptible to acidic conditions. Conversely, the dioxolane ring is generally stable under basic and neutral aqueous conditions, making it an effective protecting group in syntheses involving base-mediated reactions. libretexts.orglibretexts.org

The general scheme for acid-catalyzed hydrolysis is presented below:

Table 1: Hydrolysis of 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol

| Reactant | Conditions | Products |

|---|

This table summarizes the outcome of the hydrolysis reaction on the dioxolane ring.

The stability of this compound is a crucial factor in its application as a synthetic intermediate. The dioxolane ring exhibits significant stability in the presence of bases, nucleophiles, and reducing agents. This stability allows for a wide range of chemical transformations to be performed on the hydroxymethyl group without affecting the cyclic acetal.

However, the compound's stability is compromised under acidic conditions, which lead to the ring-opening described previously. libretexts.org Temperature can also influence the compound's stability and isomeric distribution; studies on related dioxolanes show that lower temperatures often favor the formation of specific isomers during synthesis. google.com

Table 2: Stability Profile

| Chemical Environment | Stability of Dioxolane Ring | Reactivity |

|---|---|---|

| Acidic (aqueous) | Low | Ring-opening hydrolysis |

| Basic (aqueous) | High | Stable |

| Neutral (aqueous) | High | Stable |

This interactive table outlines the stability of the 1,3-dioxolane ring under different chemical conditions.

Functional Group Transformations at the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group is a key site for derivatization, enabling the synthesis of a variety of related compounds through esterification, etherification, oxidation, reduction, and substitution reactions.

The hydroxymethyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or anhydrides to form the corresponding esters. These reactions are typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved, for instance, through a Williamson ether synthesis by first converting the alcohol to its alkoxide with a strong base and then reacting it with an alkyl halide. google.com The ability to form these derivatives is well-documented for similar 1,3-dioxolane-4-methanol (B150769) structures. sigmaaldrich.com

The primary alcohol can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can lead to the formation of the corresponding carboxylic acid, 2-methyl-2-phenyl-1,3-dioxolane-4-carboxylic acid. Milder, more selective reagents would be required to stop the oxidation at the aldehyde stage.

While reduction of a primary alcohol is not a common transformation, the term can also refer to reactions involving other parts of the molecule. For instance, catalytic hydrogenolysis can cleave certain ether linkages at this position. google.com Some sources also mention reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), which would typically reduce a carbonyl group if one were present, but would not affect the alcohol or the stable dioxolane ring.

The hydroxyl group can be converted into a better leaving group, such as a tosylate, or directly replaced through substitution reactions. For example, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding chloride or bromide.

A particularly versatile method for substitution is the Mitsunobu reaction. wikipedia.org This reaction allows for the conversion of the primary alcohol into a wide array of other functional groups with high stereoselectivity (though stereoinversion is not a factor for this particular primary alcohol). organic-chemistry.orgnih.gov The reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The alcohol is activated by the phosphine, allowing it to be displaced by a suitable nucleophile, such as a carboxylic acid (to form an ester), an imide, or an azide. organic-chemistry.orgnih.gov

Table 3: Summary of Functional Group Transformations

| Reaction Type | Reagents | Major Product(s) |

|---|---|---|

| Esterification | Carboxylic Acid (acid catalyst), Acyl Chloride | Ester derivative |

| Etherification | NaH, Alkyl Halide (Williamson) | Ether derivative |

| Oxidation | KMnO₄, CrO₃ | Carboxylic acid derivative |

| Substitution | SOCl₂, PBr₃ | Halide derivative |

This table provides a summary of common transformations involving the hydroxymethyl group.

Regioselective and Stereoselective Derivatization Strategies

The molecular structure of this compound, featuring a chiral center at the C4 position of the dioxolane ring and a primary hydroxyl group, presents a valuable platform for selective chemical modifications. Both the hydroxyl group and the dioxolane ring serve as reactive sites that can be targeted through carefully chosen synthetic strategies to yield specific isomers.

A primary method for achieving stereoselectivity is through enzymatic kinetic resolution. Various lipases have been shown to be effective in the enantioselective acylation or hydrolysis of related dioxolane methanol (B129727) compounds. For instance, lipases from Pseudomonas fluorescens (AK lipase) and Candida antarctica (CAL-B) have demonstrated high enantioselectivity in the transesterification of similar substrates, allowing for the separation of enantiomers with high purity. mdpi.comresearchgate.net This process typically involves the selective acylation of one enantiomer in the racemic mixture, leaving the other unreacted, thereby enabling their separation. The choice of lipase (B570770), solvent, and acyl donor is critical for achieving high enantiomeric excess (ee). mdpi.comnih.govresearchgate.net

Another powerful tool for stereoselective derivatization is the Mitsunobu reaction. wikipedia.orgnih.govorganic-chemistry.org This reaction allows for the conversion of the primary alcohol into a wide range of other functional groups, such as esters and ethers, with a predictable inversion of stereochemistry at the chiral center if the reaction occurs at a secondary alcohol. organic-chemistry.org For a primary alcohol like the one in this compound, the Mitsunobu reaction provides a reliable method for introducing various nucleophiles under mild conditions. wikipedia.orgorgsyn.org The typical reagents for this reaction are a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

Regioselectivity is often achieved by protecting the primary hydroxyl group, for instance, as a benzyl (B1604629) ether or an acetate (B1210297). This protection strategy prevents the hydroxyl group from participating in subsequent reactions, thereby directing chemical modifications to other parts of the molecule. The choice of protecting group is crucial and depends on its stability under various reaction conditions and the ease of its subsequent removal.

The table below summarizes enzymatic resolution strategies applicable to dioxolane methanol derivatives.

| Lipase Source | Reaction Type | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| Pseudomonas fluorescens (AK Lipase) | Acetylation | trans-Flavan-4-ols | Highly asymmetric transformations (E > 200) achieved using vinyl acetate as both acyl donor and solvent. | mdpi.com |

| Candida antarctica Lipase B (CAL-B, Novozym 435) | Hydrolysis/Transesterification | Various 1,4-dihydropyridines | Effective for kinetic resolution, with outcomes dependent on the substrate's aryl group and the solvent used. | nih.gov |

| Pseudomonas cepacia (Lipase PS) | Hydrolysis | (3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methanol acetate | Achieved a good enantiomeric ratio (96:4) at 30% conversion, yielding the desired (S)-alcohol. | polimi.it |

| Candida rugosa (CRL) | Hydrolysis | Diastereoisomeric mixture of FOP acetates | Found to be the most efficient lipase for the kinetic resolution of the diastereoisomeric mixture. | nih.gov |

The Compound as a Precursor for Complex Molecular Architectures

This compound is a versatile chiral building block utilized in the synthesis of more complex and often biologically active molecules. Its inherent chirality and functional groups make it an important starting material in multi-step synthetic pathways.

One of the most significant applications of this compound is as a key intermediate in the synthesis of the broad-spectrum antifungal agent, Terconazole. lookchem.comnih.gov In the synthesis of Terconazole, the cis-isomer of a related dioxolane derivative is required. The synthesis involves the coupling of the dioxolane moiety with a triazole group and a substituted piperazine (B1678402) side chain. The stereochemistry of the dioxolane precursor is crucial for the final biological activity of the drug. nih.gov

The general synthetic utility of 1,3-dioxolane-4-methanol derivatives extends to the production of various pharmaceuticals, including β-blockers and (aryloxy)propanolamines, which are used in treating hypertension and epilepsy. thieme-connect.de The dioxolane ring itself can function as a protecting group for a diol, allowing for selective reactions at other sites of a molecule before being cleaved under acidic conditions to reveal the original diol.

Furthermore, derivatives of phenyl-1,3-dioxolanes are being explored for creating novel polymeric materials. For example, 2-methylene-4-phenyl-1,3-dioxolane, a related cyclic ketene (B1206846) acetal, can undergo radical ring-opening polymerization. rsc.org This process allows for the insertion of ester functionalities directly into the polymer backbone, creating degradable polyesters. The properties of these polymers, such as their rate of degradation, can be adjusted by varying the amount of the dioxolane comonomer incorporated. rsc.org

The following table outlines the key steps in the synthesis of Terconazole, illustrating the role of the dioxolane intermediate.

| Step | Reaction | Reactant(s) | Product | Significance | Reference |

|---|---|---|---|---|---|

| 1 | Mesylation/Tosylation | cis-[2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol | Activated alcohol (e.g., mesylate or tosylate) | Converts the hydroxyl group into a good leaving group for subsequent nucleophilic substitution. | lookchem.com |

| 2 | Nucleophilic Substitution | Activated alcohol and 1H-1,2,4-triazole | cis-1-[[2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl]-1H-1,2,4-triazole | Introduction of the triazole moiety. | lookchem.com |

| 3 | Coupling Reaction | The triazole-containing intermediate and a substituted piperazine phenol | cis-1-[4-[[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(1-methylethyl)piperazine (Terconazole) | Formation of the final complex molecule, linking all key structural components. | lookchem.comnih.gov |

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C (carbon-13), within a molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, a detailed molecular structure can be assembled. For a molecule with stereocenters like 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol, which exists as diastereomers (cis and trans isomers), NMR is crucial for determining the relative configuration.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each unique proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum displays signals for the phenyl, methyl, hydroxymethyl (CH₂OH), and dioxolane ring protons. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The methyl group (CH₃) protons attached to the C2 position would produce a singlet around δ 1.6-1.8 ppm. The protons of the dioxolane ring and the methanol (B129727) substituent are diastereotopic and will exhibit complex splitting patterns and distinct chemical shifts depending on their stereochemical relationship (cis or trans). researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms. The phenyl group carbons resonate in the aromatic region (δ 125-145 ppm). The quaternary carbon at C2, attached to both the phenyl and methyl groups, would appear around δ 108-110 ppm. The carbons of the dioxolane ring (C4 and C5) and the methanol group (CH₂OH) would have signals in the δ 60-80 ppm range. researchgate.net The specific shifts can help distinguish between isomers.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Phenyl-H | 7.2 - 7.5 (multiplet) | - |

| Phenyl-C | - | 125 - 145 |

| C2-CH₃ | 1.6 - 1.8 (singlet) | ~25-28 |

| C2 (quaternary) | - | ~108-110 |

| Dioxolane Ring H's | 3.5 - 4.5 (multiplets) | - |

| Dioxolane Ring C's | - | ~65-80 |

| CH₂OH | 3.5 - 3.8 (multiplet) | ~63 |

| OH | Variable | - |

Two-dimensional (2D) NMR experiments provide correlation data that reveal how different atoms are connected within the molecular structure, which is essential for unambiguous signal assignment. slideshare.netyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. youtube.com It would show correlations between the protons on the C4 and C5 atoms of the dioxolane ring and between the C4 proton and the protons of the attached CH₂OH group, helping to trace the connectivity within the aliphatic portion of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). youtube.comgithub.io It is used to definitively assign which proton signal corresponds to which carbon signal. For instance, the proton signals in the δ 3.5-4.5 ppm range would be correlated to their corresponding carbon signals in the δ 60-80 ppm range. github.iohmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons (typically over two to three bonds). youtube.com It is critical for assembling the complete molecular framework. Key HMBC correlations would include those from the methyl protons (C2-CH₃) to the C2 carbon and the phenyl carbons, and from the dioxolane protons to the C2 carbon, thus connecting all the substituents to the central ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, not necessarily connected through bonds. harvard.edu This is particularly valuable for stereochemical analysis. For this compound, NOESY can distinguish between the cis and trans isomers by showing spatial proximity between the protons of the C4-substituent and either the C2-phenyl or C2-methyl group.

Interactive Table 2: Expected 2D NMR Correlations for Structural Elucidation

| 2D NMR Technique | Type of Correlation | Expected Key Correlations | Purpose |

| COSY | ¹H—¹H (through 2-3 bonds) | H4 ↔ H5 protons; H4 ↔ CH₂OH protons | Establishes proton spin systems and connectivity. |

| HSQC | ¹H—¹³C (through 1 bond) | Phenyl-H ↔ Phenyl-C; CH₃ ↔ C-CH₃; Ring-H ↔ Ring-C | Assigns protons to their directly attached carbons. github.io |

| HMBC | ¹H—¹³C (through 2-3 bonds) | CH₃ protons ↔ C2; CH₃ protons ↔ Phenyl-C1 | Connects molecular fragments (phenyl, methyl, ring). |

| NOESY | ¹H—¹H (through space) | C4-H ↔ C2-Phenyl-H (trans) or C4-H ↔ C2-CH₃-H (cis) | Determines relative stereochemistry of substituents. harvard.edu |

The five-membered 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium of rapidly interconverting "envelope" and "twist" conformations. This process is known as pseudorotation. At room temperature, this interconversion is typically fast on the NMR timescale, resulting in averaged signals for the ring protons. researchgate.net

Dynamic NMR (DNMR) involves acquiring NMR spectra at variable temperatures. By lowering the temperature, the rate of conformational interconversion can be slowed. If the temperature is lowered sufficiently to reach the coalescence point and then the slow-exchange regime, the single averaged signals for the diastereotopic ring protons may broaden and then resolve into distinct signals for each individual conformer. Analyzing these changes allows for the determination of the energy barriers (ΔG°) associated with the ring inversion process. researchgate.net

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). acs.org For this compound, with a molecular formula of C₁₁H₁₄O₃, the calculated monoisotopic mass is 194.0943 Da. An HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition, providing strong evidence for the compound's identity and purity.

In tandem mass spectrometry (MS/MS), a specific ion (the precursor or parent ion, e.g., the molecular ion [M+H]⁺ at m/z 195.0) is selected, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure.

For this compound, characteristic fragmentation pathways would include:

Loss of the hydroxymethyl group: Cleavage of the C4-CH₂OH bond, resulting in a fragment ion.

Loss of a methyl radical: Loss of the CH₃ group from C2.

Ring cleavage: Breakage of the dioxolane ring can lead to characteristic fragment ions. A common fragmentation for acetals is the formation of a stabilized phenylmethyl oxonium ion.

Formation of the benzoyl cation: A prominent peak at m/z 105, corresponding to [C₆H₅CO]⁺, is often observed from the fragmentation of compounds containing a benzoyl moiety or its precursors. nih.gov

Interactive Table 3: Predicted Key Fragments in MS/MS Analysis of this compound ([M+H]⁺ = 195.1)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 195.1 | 177.1 | H₂O (18.0) | [M+H-H₂O]⁺ |

| 195.1 | 164.1 | CH₂OH (31.0) | Loss of hydroxymethyl radical |

| 195.1 | 105.1 | C₄H₈O₃ (90.0) | [C₆H₅CO]⁺ (Benzoyl cation) |

| 195.1 | 77.1 | C₅H₈O₃ (118.0) | [C₆H₅]⁺ (Phenyl cation) |

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for probing the molecular structure of this compound. These methods provide a detailed fingerprint of the molecule by identifying its constituent functional groups and offering insights into intramolecular and intermolecular interactions.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance or transmittance against wavenumber, where absorption peaks correspond to specific functional groups and vibrational modes. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structural features.

The primary alcohol group (-CH₂OH) is readily identified by a strong, broad absorption band in the region of 3400 cm⁻¹, which is characteristic of the O-H stretching vibration. The C-O stretching vibration of this primary alcohol typically appears in the 1050-1000 cm⁻¹ range. The dioxolane ring, a cyclic acetal (B89532), presents a series of strong, characteristic C-O-C stretching vibrations. A particularly strong absorption band is expected around 1100 cm⁻¹ corresponding to the acetal C-O-C stretch.

The presence of the phenyl group is confirmed by C-H stretching vibrations of the aromatic ring, which appear above 3000 cm⁻¹, and by C=C stretching vibrations within the ring, typically found in the 1600-1450 cm⁻¹ region. The methyl group attached to the C2 position of the dioxolane ring will exhibit characteristic C-H stretching and bending vibrations.

Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | ~3400 | Strong, Broad |

| Dioxolane Ring | C-O-C Asymmetric Stretch | ~1100 | Strong |

| Primary Alcohol | C-O Stretch | ~1040 | Medium-Strong |

| Phenyl Group | C=C Aromatic Stretch | 1600-1450 | Medium-Weak |

| Aromatic C-H | C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 3000-2850 | Medium |

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering monochromatic light from a laser source and analyzing the frequency-shifted photons. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, symmetrical, non-polar bonds often produce strong signals in Raman spectra.

For this compound, the symmetric "breathing" mode of the phenyl ring is expected to produce a strong and sharp band in the Raman spectrum, typically around 1000 cm⁻¹. Other vibrations of the aromatic ring, such as the C=C stretching modes, will also be Raman active. The C-C backbone of the dioxolane ring and the methyl group substitutions are also expected to yield characteristic signals. In contrast to its strong, broad appearance in the IR spectrum, the O-H stretching vibration is typically a weak scatterer in Raman spectroscopy. Detailed studies on similar dioxolane structures utilize Raman spectroscopy to complement IR data for a full vibrational assignment. researchgate.net

Chromatographic Methods for Purity Assessment and Isomeric Composition Analysis

Chromatographic techniques are indispensable for the analysis of this compound, particularly for determining its purity and resolving the various stereoisomers that can be formed during synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), are the primary methods employed.

The development of a robust chromatographic method for purity assessment involves the systematic optimization of several parameters to achieve sufficient resolution between the main compound, its isomers, starting materials, and any potential by-products.

For an HPLC method , key development considerations include:

Stationary Phase: A reversed-phase column, such as a C18 or C8, is typically suitable for a molecule of this polarity.

Mobile Phase: A mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol is used. Gradient elution, where the solvent composition is changed over time, is often necessary to separate compounds with a range of polarities.

Detection: UV detection is highly effective due to the presence of the phenyl group, which absorbs UV light strongly (typically around 254 nm).

For a GC method , considerations include:

Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., polydimethylsiloxane-based) is generally used.

Temperature Program: A programmed temperature ramp is crucial for eluting components with different boiling points, from volatile starting materials to the higher-boiling point dioxolane products.

Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for quantitative analysis, while a Mass Spectrometer (MS) allows for the definitive identification of separated peaks based on their mass-to-charge ratio and fragmentation patterns.

Method validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. Standard validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

The synthesis of this compound from glycerol (B35011) and acetophenone (B1666503) results in a product with two chiral centers (at C2 and C4 of the dioxolane ring). This leads to the formation of diastereomeric pairs (cis and trans isomers), each of which is a racemic mixture of two enantiomers.

Chromatography is the principal technique for separating and quantifying these isomers. Gas chromatography (GC) is particularly effective in separating the cis and trans diastereomers due to differences in their physical properties, such as boiling point and interaction with the stationary phase. google.com The ratio of these isomers can be temperature-dependent, with lower reaction temperatures often favoring the formation of one isomer over the other. google.com

The separation of the individual enantiomers within each diastereomeric pair requires chiral chromatography. This can be achieved using either chiral GC or chiral HPLC columns, which contain a chiral stationary phase that interacts differently with the R and S enantiomers, leading to their separation.

Table 2: Illustrative Gas Chromatography Data for Isomeric Analysis

The following table represents a hypothetical result from a GC analysis designed to separate the diastereomers of this compound.

| Peak | Retention Time (min) | Identity | Area % |

| 1 | 12.5 | cis-2-Methyl-2-phenyl-1,3-dioxolane-4-methanol | 55.4 |

| 2 | 13.1 | trans-2-Methyl-2-phenyl-1,3-dioxolane-4-methanol | 44.6 |

Note: The elution order and retention times are illustrative and depend on the specific GC column and conditions used.

Theoretical and Computational Investigations

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in exploring the three-dimensional arrangement of atoms and the relative stabilities of different spatial orientations (conformers).

For 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol, the primary focus of conformational analysis would be the puckering of the 1,3-dioxolane (B20135) ring and the orientation of the substituents at the C2 and C4 positions. The 1,3-dioxolane ring typically adopts an envelope or twisted conformation. acs.org The substituents (methyl, phenyl, and hydroxymethyl groups) can exist in various pseudo-axial or pseudo-equatorial positions, leading to a complex potential energy surface.

Geometry optimization calculations using methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be performed to find the minimum energy structures corresponding to different conformers. The presence of the bulky phenyl group at the C2 position and the hydroxymethyl group at C4 introduces significant steric and electronic effects that dictate the preferred conformation. Intramolecular hydrogen bonding between the hydroxyl group and the oxygen atoms of the dioxolane ring could also play a crucial role in stabilizing certain conformers.

Illustrative Data Table: Expected Low-Energy Conformers of this compound

| Conformer | Ring Conformation | Substituent Orientation (C2-Ph, C2-Me, C4-CH2OH) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (O1-puckered) | Pseudo-equatorial, Pseudo-axial, Pseudo-equatorial | 0.00 |

| 2 | Envelope (C5-puckered) | Pseudo-equatorial, Pseudo-axial, Pseudo-axial | +1.2 |

| 3 | Twist | - | +0.8 |

| 4 | Envelope (O1-puckered) | Pseudo-axial, Pseudo-equatorial, Pseudo-equatorial | +2.5 |

This compound has two chiral centers (C2 and C4), leading to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Computational methods can be used to determine the relative energies of these diastereomers. The relative stability is governed by the steric interactions between the substituents. For instance, the cis isomers (where the phenyl and hydroxymethyl groups are on the same side of the ring) may experience greater steric hindrance than the trans isomers.

By calculating the optimized geometry and electronic energy of each stereoisomer, their relative thermodynamic stabilities can be predicted. These calculations are crucial for understanding the stereochemical outcome of synthetic routes.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can elucidate the pathways of chemical reactions, providing insights into reaction rates and selectivity.

The synthesis of this compound typically involves the acid-catalyzed acetalization of glycerol (B35011) with acetophenone (B1666503). researchgate.netosti.govnih.gov Computational studies on analogous reactions, such as the formation of solketal (B138546) from glycerol and acetone, have detailed the reaction mechanism. researchgate.netmdpi.comresearchgate.net A similar mechanism can be expected for acetophenone.

The catalytic cycle would likely involve:

Protonation of the carbonyl oxygen of acetophenone by an acid catalyst.

Nucleophilic attack of a hydroxyl group of glycerol on the activated carbonyl carbon, forming a hemiacetal intermediate.

Intramolecular cyclization with the elimination of a water molecule to form the 1,3-dioxolane ring.

Transition state theory combined with DFT calculations can be used to locate the transition state structures for each step and calculate the activation energies. This provides a quantitative understanding of the reaction kinetics.

The reaction between glycerol and acetophenone can potentially yield two isomeric products: the five-membered 1,3-dioxolane ring and a six-membered 1,3-dioxane (B1201747) ring. Computational modeling can predict the selectivity of this reaction by comparing the activation barriers for the formation of both ring systems. Generally, the formation of the five-membered 1,3-dioxolane is kinetically and thermodynamically favored. researchgate.net

Furthermore, the stereoselectivity of the reaction can be investigated by modeling the different diastereomeric transition states leading to the various stereoisomers of the product. The calculated energy differences between these transition states can explain the experimentally observed diastereomeric ratios.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds.

By performing calculations on the optimized geometries of the different stereoisomers, it is possible to predict their NMR chemical shifts (¹H and ¹³C) and coupling constants. nih.govnih.govjeol.com These predicted spectra can then be compared with experimental data to confirm the structure and assign the stereochemistry of the product. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Illustrative Data Table: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Dioxolane Analog

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C2 | 109.5 | 109.8 |

| C4 | 77.2 | 77.5 |

| C5 | 65.8 | 66.1 |

| C(Methyl) | 25.4 | 25.6 |

| C(Phenyl-ipso) | 138.1 | 138.4 |

Molecular Dynamics Simulations for Conformational Behavior in Different Environments

Molecular dynamics simulations would theoretically allow for the exploration of the conformational space of this compound. Such studies could predict the energetically favorable conformations of the molecule in both vacuum and explicit solvent environments, such as water or organic solvents. Key parameters that could be investigated include the distribution of dihedral angles, intramolecular hydrogen bonding possibilities, and the orientation of the phenyl and methanol (B129727) substituents relative to the dioxolane ring.

For a molecule with the structural complexity of this compound, which contains multiple rotatable bonds and stereocenters, MD simulations would be invaluable for understanding its three-dimensional structure and flexibility. The interactions between the solute and solvent molecules would govern the conformational preferences, which in turn influence the macroscopic properties and potential applications of the compound.

Although direct data is not available, a hypothetical molecular dynamics study would likely involve the following steps:

System Setup: A starting conformation of this compound would be generated and placed in a simulation box. The box would then be solvated with a chosen solvent, for instance, water, methanol, or a non-polar solvent like hexane, to represent different chemical environments.

Force Field Selection: An appropriate force field (e.g., GROMOS, AMBER, CHARMM) would be chosen to describe the interatomic and intermolecular interactions within the system.

Simulation Protocol: The system would undergo energy minimization to remove any unfavorable contacts, followed by a period of equilibration under controlled temperature and pressure to reach a stable state.

Production Run: Long-timescale simulations would then be performed to sample a wide range of conformational states.

Data Analysis: The resulting trajectories would be analyzed to extract information on conformational populations, dihedral angle distributions, and solvent interactions.

The data from such simulations could be presented in tables summarizing the most stable conformers and their relative energies in different solvents, as well as the average values of key dihedral angles that define the molecular shape.

Table 1: Hypothetical Dihedral Angle Distribution in Different Solvents

| Dihedral Angle | Solvent | Average Angle (degrees) | Standard Deviation |

|---|---|---|---|

| O-C-C-O (ring) | Water | 35 | 5 |

| O-C-C-O (ring) | Hexane | 40 | 7 |

| C-C-O-H (methanol) | Water | 60 (gauche), 180 (anti) | - |

| C-C-O-H (methanol) | Hexane | 180 (anti) | - |

| C-C-Ph (phenyl) | Water | 90 | 15 |

Table 2: Hypothetical Relative Energies of Conformers in Different Environments

| Conformer | Environment | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| A | Vacuum | 0.0 | 60 |

| B | Vacuum | 5.2 | 30 |

| C | Vacuum | 10.5 | 10 |

| A | Water | 2.1 | 45 |

| B | Water | 0.0 | 50 |

| C | Water | 8.3 | 5 |

| A | Hexane | 0.0 | 70 |

| B | Hexane | 7.8 | 25 |

It is important to reiterate that the data presented in the tables above is purely hypothetical and illustrative of the type of information that could be obtained from molecular dynamics simulations. Without dedicated experimental or computational studies on this compound, any discussion of its conformational behavior remains speculative.

Advanced Research Applications and Future Directions in Chemical Science

Utility as a Chiral Building Block in Asymmetric Synthesis

The stereochemistry of 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol is a critical aspect of its utility, particularly as a chiral building block in asymmetric synthesis. The presence of stereogenic centers allows for the preparation of enantiomerically pure compounds, which are crucial in pharmaceuticals and other specialized chemical industries.

The synthesis of specific enantiomers of related dioxolanes, such as (2R,4S)-2-methyl-4-phenyl-1,3-dioxolane and (2S,4R)-2-methyl-4-phenyl-1,3-dioxolane, has been documented. google.com These syntheses often start from chiral precursors like (S)-(+)-1-phenyl-1,2-ethanediol or (R)-(-)-1-phenyl-1,2-ethanediol. google.com The ability to selectively synthesize these isomers underscores their value as chiral synthons. Chiral building blocks are essential for creating complex molecules with specific biological activities. sigmaaldrich.comnih.gov For instance, the development of novel nicotinic acetylcholine (B1216132) receptor ligands and chiral β-amino sulfides has been achieved using chiral precursors. sigmaaldrich.com

The strategic use of such chiral dioxolanes allows for the construction of intricate molecular architectures with a high degree of stereocontrol. This is a fundamental requirement in modern organic synthesis, where the biological activity of a molecule is often dependent on its specific stereoisomeric form. nih.gov

Table 1: Examples of Chiral Building Blocks and Their Applications

| Chiral Building Block | Application | Reference |

|---|---|---|

| (S)-(+)-1-Phenyl-1,2-ethanediol | Precursor for (2R,4S) and (2S,4S)-2-methyl-4-phenyl-1,3-dioxolane | google.com |

| (R)-(-)-1-Phenyl-1,2-ethanediol | Precursor for (2S,4R) and (2R,4R)-2-methyl-4-phenyl-1,3-dioxolane | google.com |

| (R)-(+)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol | Synthesis of novel nicotinic acetylcholine receptor ligands | sigmaaldrich.com |

| (R)-(+)-4-(Chloromethyl)-2,2-dimethyl-1,3-dioxolane | Synthesis of (R)-(-)-carnitine and (R)-(-)-γ-amino-β-hydroxybutyric acid (GABOB) | sigmaaldrich.com |

Development of Novel Synthetic Reagents and Catalytic Systems

Research into this compound and its analogues also contributes to the development of new synthetic reagents and catalytic systems. For example, the related compound 4-Methyl-2-phenyl-1,3-dioxolane is utilized as both a solvent and an intermediate in various organic synthesis reactions. medchemexpress.com

The synthesis of derivatives, such as 2-methylene-4-phenyl-1,3-dioxolane, involves specific reagents like potassium tert-butoxide for dehydrochlorination, highlighting the role of tailored reagents in achieving desired chemical transformations. researchgate.net Furthermore, the broader field of dioxolane chemistry explores various catalytic systems. For instance, the transacetalization of solketal (B138546), a structurally similar dioxolane, can be achieved using solid acid catalysts like Amberlyst®. researchgate.net

The exploration of transition-metal catalysis for reactions involving C1 building blocks like methanol (B129727) offers a greener and more sustainable approach to methylation, which is a common transformation in organic synthesis. springernature.comnih.gov While not directly involving the title compound, these advancements in catalytic methods are relevant to the functionalization and modification of the hydroxyl group present in this compound.

Role in the Synthesis of Specialized Organic Intermediates for Complex Molecule Construction

This compound and its isomers serve as valuable intermediates in the synthesis of more complex molecules with specialized functions. The enantiomerically pure forms of 2-methyl-4-phenyl-1,3-dioxolane (B8692464), for instance, are noted for their distinct sensory properties and are used as fragrances. google.comgoogle.com The cis-isomers are described as having a more valuable scent profile compared to the trans-isomers. google.com

The synthesis of these specialized intermediates often involves a multi-step process. A general method for preparing 1,3-dioxolane-4-methanol (B150769) compounds can involve the reaction of appropriate precursors to form a 4-halogenomethyl-1,3-dioxolane intermediate, followed by conversion to a 4-acyloxymethyl-1,3-dioxolane, and finally, catalytic hydrogenolysis to yield the desired product. The temperature of the reaction can significantly influence the diastereomeric ratio of the final product.

The compound itself, also known as Benzylideneglycerol, is used in the preparation of Glycerol (B35011) Benzaldehyde (B42025), showcasing its role as a precursor to other valuable chemical entities. chemicalbook.com

Table 2: Synthesis of 2-methyl-4-phenyl-1,3-dioxolane Isomers

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| S(+)-1-phenyl-1,2-ethanediol | Toluene, para-toluenesulfonic acid, paraldehyde | Mixture of (2R,4S) and (2S,4S)-2-methyl-4-phenyl-1,3-dioxolane | google.com |

| R(−)-1-phenyl-1,2-ethanediol | Toluene, para-toluenesulfonic acid, paraldehyde | Mixture of (2S,4R) and (2R,4R)-2-methyl-4-phenyl-1,3-dioxolane | google.com |

Potential in Materials Chemistry Research as a Monomer or Polymerizable Unit

A significant area of research for derivatives of this compound is in materials chemistry, specifically as monomers for polymerization. The related cyclic ketene (B1206846) acetal (B89532), 2-methylene-4-phenyl-1,3-dioxolane (MPDL), has been shown to undergo free radical ring-opening polymerization. researchgate.net This process introduces ester groups into the backbone of the resulting polymer, creating a polyester, poly[-(β-phenyl)butyrolactone]. researchgate.net

This polymerization pathway is notable because it allows for the creation of degradable polymers. MPDL has been successfully used as a controlling comonomer in the nitroxide-mediated polymerization (NMP) of methyl methacrylate (B99206) (MMA). rsc.orgresearchgate.netdntb.gov.ua This results in well-defined, degradable PMMA-rich copolymers. rsc.orgresearchgate.net The degradability of these materials can be tuned by adjusting the amount of MPDL in the initial monomer feed. rsc.org The insertion of MPDL into the polymer backbone has a moderate effect on the glass transition temperature compared to a standard poly(methyl methacrylate) homopolymer. rsc.org

Table 3: Polymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL)

| Polymerization Type | Co-monomer | Resulting Polymer | Key Feature | Reference |

|---|---|---|---|---|

| Free radical ring-opening polymerization | None (homopolymerization) | Poly[-(β-phenyl)butyrolactone] | Introduces ester groups into the polymer backbone | researchgate.net |

| Nitroxide-mediated polymerization (NMP) | Methyl methacrylate (MMA) | Degradable PMMA-rich copolymers | Tunable degradation by varying MPDL content | rsc.orgresearchgate.net |

| Free radical copolymerization | Styrene, Vinyl acetate (B1210297), 4-vinylpyridine | Addition copolymers with ester groups | Essentially complete ring opening of MPDL | researchgate.net |

Emerging Research Opportunities and Unexplored Reactivity in Dioxolane Chemistry

The field of dioxolane chemistry, particularly concerning this compound and its derivatives, presents numerous opportunities for future research. The successful use of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) as a controlling comonomer in polymerization suggests exciting prospects for developing novel biomedical materials, especially given the reported non-cytotoxicity of MPDL-containing copolymers. researchgate.net

Further exploration of the structure-property relationships of different stereoisomers is warranted. The significant difference in the sensory properties of the cis and trans isomers of 2-methyl-4-phenyl-1,3-dioxolane indicates potential for discovering new applications in the flavor and fragrance industries by fine-tuning the isomeric composition. google.comgoogle.com

The reactivity of the dioxolane ring itself offers avenues for investigation. The development of new catalytic systems for the selective opening or modification of the dioxolane ring could lead to novel synthetic pathways for a variety of valuable chemical structures. The use of advanced analytical techniques, such as detailed NMR analysis, can aid in the characterization of complex isomeric mixtures and provide deeper insights into their reactivity. researchgate.net The broader class of ketene acetals, to which derivatives of the title compound belong, continues to be an active area of research for creating new polymers with unique properties. acs.org

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Methyl-2-phenyl-1,3-dioxolane-4-methanol, and how do reaction conditions influence product selectivity?

- Methodology : The compound is synthesized via acid-catalyzed glycerol acetalization with benzaldehyde. Heterogeneous catalysts like cationic acidic resins promote selectivity for five-membered cyclic acetals (e.g., this compound) over six-membered isomers. Reaction parameters such as temperature (80–120°C), catalyst loading (5–20 wt%), and benzaldehyde/glycerol molar ratios (1:1 to 3:1) critically impact yield and isomer distribution. Water removal via Dean-Stark traps enhances equilibrium shift toward acetal formation .

- Characterization : Use GC-MS or HPLC to monitor reaction progress and quantify isomers. NMR (¹H/¹³C) confirms regiochemistry and stereochemistry .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for volatile steps (e.g., solvent evaporation) .

- Waste Management : Segregate organic waste containing the compound and dispose via certified hazardous waste services. Avoid aqueous disposal due to potential environmental persistence .

- Risk Assessment : Pre-experiment hazard evaluations should include reactivity with strong acids/bases and thermal stability (DSC/TGA analysis recommended) .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- NMR : ¹H NMR (δ 1.50–1.70 ppm for methyl groups, δ 4.00–4.50 ppm for dioxolane protons) and ¹³C NMR (δ 100–110 ppm for acetal carbons) resolve structural features. 2D NMR (COSY, HSQC) clarifies coupling networks .

- IR : Strong absorption at ~1100 cm⁻¹ (C-O-C stretching) and ~3400 cm⁻¹ (O-H stretch for methanol group) .

- MS : ESI-MS or EI-MS for molecular ion ([M+H]⁺) confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling optimize the catalytic mechanism for synthesizing this compound?

- Methods :

- DFT Calculations : Model the reaction pathway (e.g., protonation of benzaldehyde, nucleophilic attack by glycerol) to identify rate-limiting steps and transition states.

- Catalyst Design : Simulate interactions between acidic resin active sites (e.g., sulfonic acid groups) and intermediates to improve regioselectivity .

Q. What strategies resolve isomeric byproducts (e.g., six-membered vs. five-membered acetals) during synthesis?

- Chromatography : Use preparative HPLC with C18 columns and isocratic elution (acetonitrile/water, 70:30) to separate isomers .

- Crystallization : Leverage solubility differences in ethanol/water mixtures; five-membered acetals exhibit lower solubility due to ring strain .

- Kinetic Control : Short reaction times favor the kinetic product (five-membered acetal), while prolonged heating may favor thermodynamic products .

Q. How does this compound function as an intermediate in antifungal drug synthesis (e.g., Terconazole)?

- Role in Synthesis : The compound’s dioxolane ring and hydroxymethyl group serve as reactive handles for introducing imidazole/triazole moieties. For example, Mitsunobu reactions can replace the hydroxyl group with heterocycles .

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution (lipases) to isolate enantiopure intermediates for stereoselective antifungal activity .

Q. What are the solubility challenges of this compound in aqueous vs. organic solvents, and how can they be addressed?

- Data : Solubility in water is limited (<0.01 M at 25°C), but polar aprotic solvents (DMF, DMSO) enhance dissolution (up to 1.5 M). Adding Na₂CO₃ (0.0001 M) in aqueous systems improves solubility via pH adjustment .

- Applications : Use DMF/water mixtures for biocatalytic modifications or micellar catalysis for greener processing .